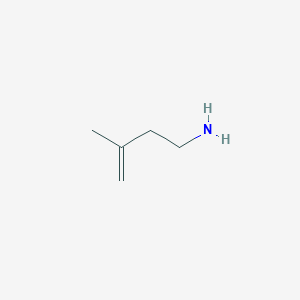

3-Methylbut-3-EN-1-amine

描述

Contextual Significance of Unsaturated Amines in Modern Organic Synthesis

Unsaturated amines are organic compounds that contain at least one carbon-carbon double or triple bond in addition to an amine functional group. cymitquimica.comsolubilityofthings.com This combination of a nucleophilic nitrogen atom and a reactive unsaturated system makes them highly valuable in organic synthesis. ijrpr.com They can participate in a wide range of chemical reactions, including additions, substitutions, and polymerizations. cymitquimica.com The presence of both the amine and the alkene or alkyne moieties allows for the selective functionalization of different parts of the molecule, leading to the construction of complex molecular architectures. acs.org This versatility is a key reason for their prominence in the synthesis of pharmaceuticals, agrochemicals, and materials. cymitquimica.comijrpr.com

Role of 3-Methylbut-3-en-1-amine as a Versatile Synthetic Intermediate

This compound, also known as isopentenylamine, is a primary amine with a branched alkene chain. nih.gov Its structure, featuring a terminal double bond and a primary amine group, makes it a valuable building block in organic synthesis. cymitquimica.com The amine group can act as a nucleophile, while the double bond is susceptible to electrophilic addition and polymerization reactions. cymitquimica.com This dual reactivity allows for its use in the synthesis of a variety of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. cymitquimica.comsolubilityofthings.com The hydrochloride salt of this amine is also utilized in synthesis, offering enhanced stability and solubility in polar solvents.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 13296-27-0 |

| Molecular Formula | C5H11N |

| Molecular Weight | 85.15 g/mol |

| IUPAC Name | This compound |

| Synonyms | Isopentenylamine, 3-Buten-1-amine, 3-methyl- |

| Physical State | Colorless to pale yellow liquid |

This table is based on information from PubChem and other chemical suppliers. cymitquimica.comnih.gov

Overview of Current Research Trends on Alkenyl Amine Structures

Current research on alkenyl amines is focused on several key areas, driven by the need for more efficient and sustainable synthetic methods. A significant trend is the development of new catalytic systems for the synthesis of amines, including methods that avoid harsh reaction conditions and improve atom economy. smolecule.com For instance, recent studies have explored dual-catalyzed allylic C-H amination using cobalt and photoredox catalysts to directly couple alkenes with amines. smolecule.com Another area of active investigation is the use of amines derived from renewable resources to create more environmentally friendly products. rawsource.com Research is also ongoing into the biological activities of molecules synthesized from alkenyl amine precursors, with potential applications in medicine. smolecule.com The development of new analytical techniques, such as in situ IR spectroscopy, is also aiding in a deeper understanding of the reaction mechanisms involving these compounds. acs.org

The table below highlights some recent research trends in the field of alkenyl amines:

| Research Area | Focus | Key Findings/Goals |

| Catalysis | Development of novel catalysts for amine synthesis. | Improved efficiency, selectivity, and sustainability of synthetic routes. smolecule.com |

| Green Chemistry | Use of renewable resources and biodegradable amines. | Reduction of toxic waste and environmental impact. rawsource.com |

| Medicinal Chemistry | Synthesis of biologically active molecules. | Exploration of new therapeutic agents. |

| Reaction Mechanisms | Understanding the pathways of amine reactions. | More predictable and controlled synthesis of desired products. acs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2)3-4-6/h1,3-4,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTBJCGFHPFCQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499208 | |

| Record name | 3-Methylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13296-27-0 | |

| Record name | 3-Methyl-3-buten-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13296-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylbut 3 En 1 Amine and Its Functionalized Derivatives

Established Synthetic Pathways to 3-Methylbut-3-en-1-amine

Several established methods are utilized for the synthesis of this compound and its derivatives. These include alkylation reactions, reductive amination, one-pot transformations, and nucleophilic substitution.

Alkylation Reactions for N-Substituted Amine Derivatives

Alkylation of amines is a fundamental method for the synthesis of N-substituted derivatives. This process involves the reaction of an amine with an alkylating agent, such as an alkyl halide, to form a more substituted amine. wikipedia.org For instance, N-substituted derivatives of this compound can be prepared through the alkylation of a primary or secondary amine with a suitable alkyl halide. smolecule.com However, a significant challenge in this method is the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. wikipedia.org

A common approach to synthesize N-methylbut-3-en-1-amine involves the alkylation of methylamine (B109427) with an allylic halide. smolecule.com This reaction typically proceeds under basic conditions to neutralize the hydrogen halide formed as a byproduct. smolecule.com The choice of solvent and temperature can influence the reaction rate and selectivity. For example, using dimethylformamide (DMF) as a solvent at 60°C for 12 hours can yield N,N-Dimethylbut-3-en-1-amine from the reaction of N-Methylbut-3-en-1-amine with methyl iodide.

Table 1: Examples of Alkylation Reactions for N-Substituted Amine Derivatives

| Starting Amine | Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Methylbut-3-en-1-amine | Methyl Iodide (CH₃I) | DMF, 60°C, 12 hrs | N,N-Dimethylbut-3-en-1-amine | 78% |

Reductive Amination Strategies for Amine Formation

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. masterorganicchemistry.comlibretexts.org This reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A key advantage of this method is its ability to control the degree of substitution, thus avoiding the overalkylation issues often encountered in direct alkylation. masterorganicchemistry.com

For the synthesis of this compound derivatives, an appropriate aldehyde or ketone can be reacted with an amine in the presence of a suitable reducing agent. smolecule.com For example, N-Methylbut-3-en-1-amine can be synthesized via the reductive amination of but-3-en-1-al with methylamine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly effective as it can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

Table 2: Reductive Amination for Amine Synthesis

| Aldehyde/Ketone | Amine | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| But-3-en-1-al | Methylamine | Not specified | N-Methylbut-3-en-1-amine |

One-Pot Transformations from Secondary Amide Precursors

Recent advancements in synthetic methodology have led to the development of one-pot procedures for the transformation of secondary amides into functionalized amines. acs.org This approach offers a streamlined alternative to traditional multi-step syntheses. One such method involves the in situ activation of a secondary amide with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by partial reduction and the addition of a carbon nucleophile. acs.org

This one-pot reductive functionalization is general in scope and accommodates a variety of "hard" nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi), as well as "soft" nucleophiles. acs.org The reaction demonstrates high chemoselectivity, allowing for the transformation of a secondary amide in the presence of other sensitive functional groups such as esters, cyano, and nitro groups. acs.org For example, the reductive alkylation of amide 1t with 2-methylallylmagnesium chloride yields the corresponding amine 2af in 77% yield. acs.org

This methodology has been successfully applied to the synthesis of various functionalized amines, including those derived from C-H functionalization products. acs.org

Nucleophilic Substitution Approaches for Amine Introduction

Nucleophilic substitution is a fundamental reaction in organic chemistry for introducing an amine group into a molecule. cymitquimica.com In the context of synthesizing this compound or its derivatives, this can involve the reaction of a suitable alkyl halide or other substrate with an appropriate nitrogen nucleophile. evitachem.comevitachem.com The amine group itself can also act as a nucleophile in substitution reactions.

For instance, the synthesis of 3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine can be achieved by reacting a purine (B94841) derivative with an alkylating agent like 3-methylbut-2-en-1-bromide. evitachem.com This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures, often in the presence of a base like potassium carbonate to facilitate the nucleophilic attack. evitachem.com

Stereoselective and Asymmetric Synthesis of Chiral Analogues of this compound

The development of stereoselective and asymmetric methods for the synthesis of chiral amines is of significant importance, particularly in the pharmaceutical industry, as many bioactive molecules contain chiral amine moieties. nih.govbeilstein-journals.org

Catalytic Asymmetric Approaches utilizing Chiral Ligands and Reagents

Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched chiral amines. nih.gov These methods often employ transition metal catalysts in conjunction with chiral ligands or use organocatalysts to control the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov

Palladium-catalyzed asymmetric allylic substitution is a powerful tool for the enantioselective formation of C-N bonds. acs.org The use of chiral ligands, such as those derived from BINOL, can induce high levels of enantioselectivity in the allylation of imines. beilstein-journals.org For example, the asymmetric organocatalytic allylation of N-acylimines using a chiral 3,3'-diaryl-BINOL catalyst has been shown to produce homoallylic amines with high enantioselectivities (90–99% ee) and good yields (75–94%). beilstein-journals.org

Furthermore, recent developments have focused on the direct asymmetric construction of complex chiral amines with multiple stereocenters. nih.gov Trifunctional catalysts have been designed to promote kinetic resolution, asymmetric C-C bond formation, and stereoselective protonation in a single reaction vessel. nih.gov

In the context of synthesizing chiral analogues of this compound, these catalytic asymmetric methods can be applied to introduce chirality at specific positions in the molecule. For instance, the asymmetric allylation of an appropriate imine with an organoboron reagent, catalyzed by a chiral BINOL-derived phosphoric acid, can lead to the formation of chiral homoallylic amines. beilstein-journals.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Methylbut-3-en-1-amine |

| N,N-Dimethylbut-3-en-1-amine |

| (But-3-en-1-yl)(methyl)amine |

| 3-Buten-1-amine |

| But-3-en-1-al |

| Amphetamine |

| Phenyl-2-propanone |

| Trifluoromethanesulfonic anhydride |

| 3-(3-methylbut-2-en-1-yl)-3H-purin-6-amine |

| 3-methylbut-2-en-1-bromide |

| Methyl Iodide |

| 2-methylallylmagnesium chloride |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Potassium carbonate |

Diastereoselective Synthesis of Related Heterocyclic Scaffolds

The structural motif of this compound, an allylic amine, serves as a valuable precursor for the construction of complex, three-dimensional heterocyclic scaffolds. Modern synthetic methods focus on creating these intricate structures with a high degree of stereocontrol, which is crucial for applications in medicinal chemistry and materials science.

A powerful strategy involves the use of tandem reactions, where multiple bond-forming events occur in a single pot, often with remarkable efficiency and stereoselectivity. rsc.org One such approach is the Petasis three-component reaction, which couples an amine, a carbonyl compound (like an aldehyde), and a boronic acid to rapidly generate highly functionalized amines. researchgate.net When an unsaturated amine like allylamine (B125299) is used, the resulting product contains a diene moiety suitable for a subsequent intramolecular Diels-Alder reaction. rsc.orgresearchgate.net This cascade process has been developed to be high-yielding and stereoselective, providing rapid access to sp³-rich heterocyclic scaffolds that can be further diversified. rsc.org

Another sophisticated approach combines the Petasis reaction with Ring-Opening Metathesis–Ring-Closing Metathesis (ROM-RCM) to produce novel heterocyclic systems. rsc.org The strategic use of multicomponent reactions to build molecular complexity is also exemplified by tandem sequences involving additions to imine derivatives followed by various cyclization reactions, such as Heck or Ring-Closing Metathesis (RCM) cyclizations. nih.gov These methods allow for the efficient synthesis of diverse heterocyclic frameworks from functionalized amines and aldehydes. nih.gov

Furthermore, dual catalysis systems, such as combining transition metals with photoredox catalysts, have opened new avenues for stereoselective transformations. nih.gov These methods can create challenging quaternary carbon centers in a diastereoselective manner, expanding the range of accessible complex amine derivatives. nih.gov

C-H Functionalization Strategies for Amine Synthesis

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a transformative and atom-economical strategy in organic synthesis. rsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. nih.gov For amines, C–H functionalization offers a direct route to modify the carbon skeleton and introduce new functional groups. thieme-connect.com

Significant progress has been made in the site-selective C(sp³)–H functionalization of primary aliphatic amines. rsc.org These strategies can be broadly categorized:

α-Functionalization: This involves the activation of the C-H bond adjacent to the nitrogen atom. One method employs a quinone-mediated process to generate a reactive ketimine intermediate from a primary α-branched amine. nih.gov This intermediate can then be intercepted by a variety of carbon-centered nucleophiles, such as organometallic reagents, to create a quaternary carbon center. nih.gov This amine-to-amine synthetic platform is broadly applicable and has been used in library synthesis and the functionalization of drug molecules. nih.gov

Remote Functionalization: Native amine groups can direct palladium catalysts to functionalize more distant γ- and δ-C(sp³)–H bonds. rsc.org

Protecting Group-Free Methods: A significant challenge in amine chemistry is the reactivity of the N-H bond, which often necessitates protection-deprotection steps. nih.gov Innovative, protecting-group-free approaches have been developed for the α-functionalization of cyclic secondary amines. nih.gov An operationally simple one-pot procedure involves an intermolecular hydride transfer to form an imine intermediate, which is then captured by a nucleophile. nih.gov

The table below summarizes various C-H functionalization strategies applicable to amine synthesis.

| Strategy | Key Features | Intermediate | Catalyst/Mediator | Ref. |

| Quinone-Mediated α-Functionalization | Constructs primary α-tertiary amines from α-branched primary amines. | Ketimine | Quinone | nih.gov |

| Protecting Group-Free α-Functionalization | Functionalizes cyclic N-H amines via a one-pot procedure. | Imine | Hydride Acceptor (e.g., Benzophenone) | nih.gov |

| Native Amine-Directed Remote Functionalization | Site-selective functionalization of γ- and δ-C(sp³)–H bonds. | N/A | Palladium Catalyst | rsc.org |

| Photoredox/HAT Catalysis | α-C(sp³)–H functionalization via a free radical pathway. | α-amino radical | Photoredox Catalyst + Hydrogen Atom Transfer (HAT) catalyst | rsc.org |

These methods represent a paradigm shift, enabling the modification of readily available amines into more complex and valuable molecules with greater efficiency. nih.govthieme-connect.com

Advanced Synthetic Techniques for Labelled and Complex this compound Analogues

Synthesis of Deuterium-Labelled Amine Derivatives

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H or D), are invaluable tools in mechanistic studies, metabolic research, and as internal standards for quantitative mass spectrometry. elsevierpure.comnih.govnih.gov The synthesis of deuterium-labeled this compound analogues can be achieved through targeted synthetic routes.

A specific and highly relevant synthesis involves converting the readily available 3-methylbut-3-en-1-ol into a dideuterated analogue. nih.gov The synthetic sequence is as follows:

Oxidation: 3-methylbut-3-en-1-ol is first oxidized to 3-methylbut-3-enoic acid using an oxidizing agent like Jones reagent. nih.gov

Reductive Deuteration: The resulting carboxylic acid is then reduced using a powerful deuterating agent, lithium aluminium deuteride (B1239839) (LiAlD₄). nih.gov This step installs two deuterium atoms at the C1 position, yielding 3-methylbut-3-en-1,1-d₂-1-ol. nih.gov

Conversion to Amine: This deuterated alcohol can subsequently be converted to the corresponding amine, 3-methylbut-3-en-1,1-d₂-1-amine, through standard functional group interconversions, such as tosylation followed by nucleophilic substitution with an amine source.

More general methods for deuterium labeling of amines include H/D exchange reactions, where protons on carbons adjacent to the amine are exchanged for deuterium. researchgate.net This can be conveniently achieved using a base such as potassium tert-butoxide (KOt-Bu) in a deuterated solvent like DMSO-d₆. researchgate.net Another approach involves the use of deuterated reagents in methylation reactions to introduce labeled methyl groups onto primary or secondary amines.

Preparation of Phosphonate (B1237965) and Phosphinophosphonate Analogues

Phosphonates and phosphinophosphonates are important isosteres of phosphates and carboxylic acids, respectively, and are often used in the design of enzyme inhibitors and other biologically active molecules. academie-sciences.frmdpi.com The synthesis of phosphonate and phosphinophosphonate analogues of this compound can be accomplished through multi-step sequences.

A representative synthesis of an (E)-(5-amino-4-methylpent-3-en-1-yl)phosphonate, a close structural analogue, provides a clear blueprint. academie-sciences.fr The strategy begins with a precursor like dimethylallyl bromide and proceeds through several key transformations:

Phosphonate Introduction: Nucleophilic substitution of the bromide with deprotonated dimethyl methylphosphonate (B1257008) establishes the carbon-phosphorus bond. academie-sciences.fr

Allylic Oxidation: The resulting phosphonate is selectively oxidized at the allylic position using selenium dioxide (SeO₂) to yield an E-configured aldehyde. academie-sciences.fr

Functional Group Manipulation: The aldehyde is reduced to an alcohol with a reducing agent like sodium borohydride (NaBH₄). academie-sciences.fr The hydroxyl group is then converted into a better leaving group or directly displaced. A Mitsunobu reaction using phthalimide (B116566) as the nitrogen source effectively installs the protected amine functionality. academie-sciences.fr

Deprotection: Finally, removal of the methyl phosphoesters (e.g., with bromotrimethylsilane) and the phthalimide protecting group (e.g., with aqueous ammonia (B1221849) or hydrazine) reveals the desired amino phosphonate. academie-sciences.fr

A similar strategy can be employed to create phosphinophosphonate analogues, showcasing the modularity of this synthetic approach. academie-sciences.fr

The table below outlines the key steps for the synthesis of the phosphonate analogue.

| Step | Reaction | Reagents | Purpose | Ref. |

| 1 | Nucleophilic Substitution | Dimethyl methylphosphonate, Base | Forms C-P bond | academie-sciences.fr |

| 2 | Allylic Oxidation | Selenium dioxide (SeO₂) | Installs aldehyde at allylic position | academie-sciences.fr |

| 3 | Reduction | Sodium borohydride (NaBH₄) | Converts aldehyde to alcohol | academie-sciences.fr |

| 4 | Mitsunobu Reaction | Phthalimide, DEAD, PPh₃ | Installs protected amine | academie-sciences.fr |

| 5 | Deprotection | Bromotrimethylsilane, aq. NH₃ | Removes protecting groups to yield final product | academie-sciences.fr |

Reactivity and Mechanistic Investigations of 3 Methylbut 3 En 1 Amine Transformations

Reactions Involving the Terminal Alkene Moiety

The carbon-carbon double bond in 3-methylbut-3-en-1-amine is a site of high electron density, making it susceptible to attack by electrophiles and radicals. This reactivity enables a variety of addition and cyclization reactions.

Electrophilic Addition Reactions: Regioselectivity and Carbocation Intermediates

Electrophilic addition to the terminal alkene of this compound is a prominent reaction class. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate.

When an electrophile, such as a proton from a hydrohalic acid (H-X), adds to the double bond, it can theoretically form a primary or a tertiary carbocation. The tertiary carbocation, stabilized by the electron-donating effects of the three alkyl groups, is significantly more stable and is therefore the predominantly formed intermediate. masterorganicchemistry.com The subsequent attack of the nucleophile (X⁻) on this tertiary carbocation leads to the major product. pearson.com

The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.com This stability is attributed to hyperconjugation and inductive effects, where adjacent alkyl groups donate electron density to the positively charged carbon. masterorganicchemistry.com

Table 1: Expected Intermediates and Products in Electrophilic Addition

| Reactant | Electrophile | Carbocation Intermediate (Major) | Final Product (Major) |

| This compound | HBr | 3-Bromo-3-methylbutan-1-aminium | 3-Bromo-3-methylbutan-1-amine |

It is important to note that rearrangements of the carbocation intermediate can occur, especially if a more stable carbocation can be formed through a hydride or alkyl shift. pearson.com However, in the case of this compound, the initial formation of a tertiary carbocation makes significant rearrangement less likely.

Radical Hydroamination and Related Addition Processes

Radical additions to the alkene moiety of this compound offer an alternative pathway for functionalization, often with regioselectivity opposite to that of electrophilic additions (anti-Markovnikov). Radical hydroamination, for instance, involves the addition of an amine and a hydrogen atom across the double bond.

These reactions are typically initiated by a radical initiator, which generates a radical species that adds to the terminal carbon of the alkene. This addition results in the formation of a more stable tertiary radical on the adjacent carbon. This radical intermediate then abstracts a hydrogen atom from a donor molecule to yield the final product.

A notable example involves the Fe(acac)₃-catalyzed radical hydroamination of a related compound with 3-methylbut-3-en-1-ol, highlighting the utility of this method for forming C-N bonds at the less substituted carbon of a double bond. nih.govresearchgate.net The use of transition metal catalysts can facilitate the generation of the necessary radical intermediates under milder conditions. nih.gov

Intramolecular Cyclization Reactions and Skeletal Rearrangements

The presence of both a nucleophilic amine and an electrophilic (upon activation) alkene within the same molecule allows for intramolecular cyclization reactions. These reactions are powerful tools for the synthesis of heterocyclic compounds, such as pyrrolidines and piperidines.

For instance, gold(I)-catalyzed intramolecular cyclization of N-(3-methylbut-3-en-1-yl)aniline derivatives has been reported to yield substituted pyrrolidine (B122466) rings. researchgate.net Similarly, Ti-Mg-catalyzed carbozincation of related N-allyl-substituted alkynylamines can lead to the formation of piperidine (B6355638) derivatives through a cyclization process. cijournal.ru The specific outcome of these cyclizations, including the ring size and stereochemistry, is highly dependent on the catalyst and reaction conditions employed.

Skeletal rearrangements can also accompany these transformations, particularly when carbocationic intermediates are involved. These rearrangements are driven by the formation of a more stable carbocation and can lead to complex molecular architectures.

Reactions Involving the Amine Functional Group

The primary amine group in this compound is a versatile functional handle, capable of acting as a nucleophile and undergoing oxidation and reduction reactions.

Nucleophilic Substitution Reactions at the Nitrogen Center

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. This nucleophilicity allows it to readily participate in substitution reactions with various electrophiles.

Alkylation reactions, for example, involve the reaction of the amine with alkyl halides to form secondary, tertiary, or even quaternary ammonium (B1175870) salts. Similarly, acylation with acyl chlorides or anhydrides yields the corresponding amides. evitachem.com These reactions are fundamental in modifying the structure and properties of the parent amine.

Table 2: Common Nucleophilic Substitution Reactions of this compound

| Electrophile | Product Class |

| Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Acyl Chloride (RCOCl) | Amide |

| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

The reactivity of the amine can be influenced by steric hindrance around the nitrogen atom and the electronic nature of the substituents.

Oxidation and Reduction Chemistry of Amine Functionalities

The amine group of this compound can be oxidized to various higher oxidation states. Treatment with oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can lead to the formation of hydroxylamines, oximes, or, under more vigorous conditions, nitro compounds. evitachem.com The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions.

Conversely, while the amine itself is in a reduced state, the term "reduction" in this context often refers to reactions of derivatives. For instance, amides formed from the acylation of this compound can be reduced back to the corresponding secondary amines using strong reducing agents like lithium aluminum hydride. This two-step process of acylation followed by reduction provides an alternative route to N-alkylated derivatives.

Functional Group Transformations (e.g., Nitrone Formation)

The transformation of primary amines, such as this compound, into other functional groups is a cornerstone of synthetic organic chemistry. One such transformation is the formation of nitrones. While direct conversion of this compound to a nitrone is not explicitly detailed in the provided search results, the general principle of nitrone formation from amines is well-established. Typically, this involves the oxidation of the corresponding hydroxylamine, which can be formed from the primary amine.

In a related context, the transformation of a nitro group to a nitrone has been demonstrated. For instance, a nitro-containing compound was converted to a nitrone in a 77% yield using zinc (Zn) and acetic acid (HOAc) in ethanol (B145695) (EtOH). nih.gov This highlights a potential, albeit indirect, pathway where an amine could first be oxidized to a nitro group and then subsequently transformed into a nitrone.

Another relevant transformation is the reaction of amines with aldehydes or ketones to form imines, which are structurally related to nitrones. These imines can then undergo further reactions. For example, the reaction of an amine with a carbonyl compound can be catalyzed to form an imine, which can then participate in subsequent C-C bond-forming reactions. acs.orgd-nb.info

The versatility of the amine group in this compound allows for a variety of other functional group transformations beyond nitrone formation. These include:

Alkylation: The nitrogen atom can act as a nucleophile in substitution reactions to form secondary or tertiary amines. smolecule.com

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, yields amides. mdpi.com

Reductive Amination: The amine can be used in reductive amination reactions with aldehydes or ketones to produce more complex amines. smolecule.com

These transformations underscore the utility of this compound as a versatile building block in organic synthesis.

Catalytic Reaction Mechanisms and Kinetic Studies

The reactivity of this compound and related unsaturated amines is significantly influenced by the presence of catalysts. Both transition metals and organocatalysts play crucial roles in mediating their transformations, often through distinct mechanistic pathways.

Transition metal catalysis is a powerful tool for the functionalization of amines and alkenes. researchgate.net For reactions involving molecules like this compound, which contains both an amine and an alkene moiety, transition metals can enable a variety of transformations. smolecule.com

One prominent example is hydroamination , the addition of an N-H bond across a C=C double bond. Palladium complexes, for instance, have been used to catalyze the hydroamination of allenes, providing an atom-economical route to N-allylamines. smolecule.com A general mechanism for such processes often involves:

Coordination: The alkene and/or the amine coordinate to the metal center.

Oxidative Addition/Migratory Insertion: The N-H bond can add to the metal center (oxidative addition), or the coordinated amine can attack the coordinated alkene (migratory insertion).

Reductive Elimination: The newly formed C-N bond is established, and the product is released from the metal center, regenerating the catalyst.

Another important class of reactions is C-H functionalization . thieme-connect.com For instance, rhodium-catalyzed reactions can proceed via coordination of a directing group (such as a pyridine (B92270) ring attached to the amine) to the metal center, followed by activation of a C-H bond and subsequent insertion of an alkene. thieme-connect.com

In the context of related compounds, iron(III) acetylacetonate (B107027) (Fe(acac)₃) has been shown to catalyze a radical hydroamination reaction with 3-methylbut-3-en-1-ol, a structurally similar compound to this compound. nih.gov This suggests that radical pathways could also be accessible for the amine under appropriate transition metal catalysis.

The following table summarizes some transition metal-catalyzed reactions relevant to the functionalities present in this compound:

| Catalyst/Reagent | Reaction Type | Substrate(s) | Product(s) | Ref. |

| Palladium complexes | Hydroamination | Allenes, Amines | N-Allylamines | smolecule.com |

| Rhodium complexes | C-H Functionalization/Carbonylation | N-heterocycles, Ethylene | Carbonylated products | thieme-connect.com |

| Fe(acac)₃, PhSiH₃ | Radical Hydroamination | Nitro-containing aromatic, 3-methylbut-3-en-1-ol | α-tertiary amine | nih.gov |

| Ruthenium complexes | C-H Arylation | N-heterocycles, Arylboronates | Arylated heterocycles | thieme-connect.com |

Organocatalysis offers a complementary, metal-free approach to catalyzing reactions of amines. uni-giessen.de These small organic molecules can activate substrates through various modes, including the formation of reactive intermediates like enamines and iminium ions. d-nb.info

For transformations involving amines, organocatalysts can facilitate a range of reactions:

Enamine Catalysis: A primary or secondary amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles. d-nb.info

Iminium Catalysis: The same amine catalyst can react with an α,β-unsaturated aldehyde or ketone to form an iminium ion, which lowers the LUMO of the substrate and activates it for nucleophilic attack. d-nb.info

Brønsted Acid Catalysis: Acidic organocatalysts can protonate the amine or other functional groups, activating them for subsequent reactions. For example, a Brønsted acid complex has been used to catalyze the in-situ generation of a reactive ketimine from a ketone and an amine source, which then undergoes allylation. nih.gov

Hydrogen-Bonding Catalysis: Catalysts like thioureas can act as hydrogen-bond donors, activating electrophiles and directing the stereochemical outcome of reactions. mdpi.comuni-giessen.de

A plausible mechanism for an organocatalyzed transformation of an amine involves the formation of a key intermediate, such as an enamine, which then engages with another reactant. The catalyst is regenerated in the final step of the catalytic cycle. d-nb.info For instance, in a multicomponent allylation, a synergistic system of a hydrophobic Brønsted acid and a squaramide hydrogen-bonding donor was used to facilitate the formation of α-tertiary amines from ketones. nih.gov

Lewis acids play a crucial role in activating both amines and alkenes for various transformations. researchgate.net In the context of this compound, a Lewis acid could coordinate to either the nitrogen atom of the amine or the π-system of the alkene.

Coordination to the nitrogen atom would increase the electrophilicity of the amine group, potentially facilitating reactions at the nitrogen center or influencing the reactivity of the adjacent carbons.

More commonly, Lewis acids are employed to activate electrophiles that will react with the amine or the alkene. For example, in the context of reductive alkylation of amides, a Lewis acid is necessary to activate an intermediate imine towards nucleophilic attack by a Grignard reagent. acs.org The mechanism involves the formation of a reactive chelating species that is then subject to nucleophilic addition. acs.org

The alkene moiety of this compound can also be involved in Lewis acid-mediated reactions. For instance, in carbonyl-ene and Prins reactions, a Lewis acid activates a carbonyl compound, which is then attacked by the alkene in an ene-type reaction. researchgate.net While not directly involving this compound, the principles are applicable. A proposed mechanism would involve the coordination of the Lewis acid to the carbonyl oxygen, followed by nucleophilic attack from the alkene, leading to a carbocationic intermediate that can then be trapped to form the final product.

Chiral Lewis acids have also been developed to catalyze enantioselective transformations, such as the intramolecular hydrosilylation of related silane (B1218182) compounds, highlighting the potential for stereocontrolled reactions involving the alkene of this compound. researchgate.net

Applications of 3 Methylbut 3 En 1 Amine in Advanced Chemical Synthesis

3-Methylbut-3-en-1-amine as a Building Block for Complex Molecular Architectures

The dual functionality of this compound allows for its participation in a wide array of chemical transformations, making it an ideal starting material for the synthesis of intricate molecular structures. smolecule.com The presence of the amine group allows for nucleophilic reactions, while the terminal alkene provides a site for electrophilic additions and other carbon-carbon bond-forming reactions. This versatility enables chemists to strategically elaborate the molecule into more complex frameworks.

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of pharmaceuticals, agrochemicals, and natural products. The synthesis of these ring systems is a cornerstone of organic chemistry. mdpi.comorganic-chemistry.orgscilit.comsioc-journal.cn this compound can serve as a key precursor in the formation of various heterocyclic scaffolds. For instance, through intramolecular cyclization reactions, the amine functionality can react with the double bond or a derivative thereof to form saturated nitrogen-containing rings. Additionally, it can be employed in multi-component reactions where it provides the nitrogen atom for the heterocyclic core.

| Reaction Type | Resulting Heterocycle |

| Intramolecular Hydroamination | Pyrrolidine (B122466) derivatives |

| Pictet-Spengler Reaction | Tetrahydroisoquinoline derivatives |

| Aza-Diels-Alder Reaction | Tetrahydropyridine derivatives |

This table illustrates potential heterocyclic systems that can be synthesized using this compound as a starting material.

Chiral amines and their derivatives, particularly 1,2-diamines, are of paramount importance in asymmetric synthesis, where they are utilized as chiral ligands for metal catalysts, as organocatalysts, and as chiral auxiliaries. nih.govresearchgate.netd-nb.inforsc.orgscholaris.ca The development of stereoselective methods to produce these compounds is a significant area of research. nih.govd-nb.info this compound can be a starting point for the synthesis of such chiral molecules. For example, asymmetric dihydroxylation of the double bond followed by conversion of the resulting diol to a diamine can yield chiral 1,2-diamines. Alternatively, the amine can be derivatized and then subjected to stereoselective reactions.

| Chiral Product | Synthetic Strategy | Potential Application |

| Chiral Amines | Asymmetric hydrogenation of a derived imine | Chiral Building Block |

| Chiral 1,2-Diamines | Asymmetric aminohydroxylation | Chiral Ligand |

This table provides examples of how this compound can be used to generate valuable chiral molecules for stereoselective synthesis.

The search for new therapeutic agents often relies on the synthesis of novel molecular scaffolds that can interact with biological targets. The structural features of this compound make it an attractive precursor for creating such scaffolds. smolecule.comresearchgate.netnih.gov Its ability to be elaborated into diverse and complex structures allows for the generation of compound libraries for high-throughput screening. The incorporation of the isobutenyl moiety can be particularly interesting for designing molecules with specific steric and electronic properties.

| Scaffold Type | Synthetic Approach | Therapeutic Area |

| Polycyclic Alkaloid-like | Multi-step synthesis involving cyclizations | Neuroscience |

| Substituted Piperidines | Ring-closing metathesis of a derivative | Oncology |

| Branched Amino Alcohols | Hydroboration-oxidation | Antivirals |

This table showcases the potential of this compound as a starting point for the development of medicinally relevant molecular scaffolds.

Synthesis of Chiral Amines and 1,2-Diamines for Stereoselective Processes

Potential Applications in Advanced Material Science Research

The reactivity of this compound also suggests its potential use in the field of material science. smolecule.comijrpr.com The amine functionality can be used to graft the molecule onto polymer surfaces, modifying their properties. Furthermore, the double bond can participate in polymerization reactions, leading to the formation of new polymers with unique characteristics. The incorporation of the amine group into a polymer backbone can influence properties such as adhesion, dye-binding, and pH-responsiveness.

Exploratory Research in Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological processes. smolecule.com These molecules are designed to interact with specific biomolecules or to report on the cellular environment. This compound could serve as a scaffold for the development of novel molecular probes. smolecule.com The amine group provides a convenient handle for attaching fluorophores or other reporter groups, while the rest of the molecule can be modified to confer specificity for a particular biological target. For instance, by attaching a fluorescent dye, the resulting molecule could be used to visualize specific cellular compartments or to track the movement of proteins.

Computational and Theoretical Studies on 3 Methylbut 3 En 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and predicting the reactivity of organic molecules. For 3-methylbut-3-en-1-amine, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. This information is critical for predicting how the molecule will interact with other reagents.

The frontier orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized around the electron-rich regions: the nitrogen atom's lone pair and the π-system of the carbon-carbon double bond.

DFT calculations are also employed to predict the outcomes of chemical reactions. By modeling the energies of potential products and intermediates, chemists can forecast the regioselectivity and stereoselectivity of reactions. For instance, in palladium-catalyzed reactions involving this compound, DFT can be used to assess the transition state energies for different potential reaction pathways, thereby predicting the major product. The development of data-driven models, which rely on DFT-level descriptors, is a growing field, although it is often hindered by the computational cost of the calculations. rsc.org

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | +1.2 eV | Indicates reactivity towards nucleophiles. |

| Dipole Moment | 1.5 D | Reflects the overall polarity of the molecule. |

| Mulliken Charge on N | -0.6 e | Quantifies the partial negative charge on the nitrogen atom, highlighting its nucleophilic character. |

| Mulliken Charge on C3 | -0.2 e | Shows partial negative charge on the substituted carbon of the double bond. |

| Mulliken Charge on C4 | -0.1 e | Shows partial negative charge on the terminal carbon of the double bond. |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from DFT calculations.

Mechanistic Modeling of Reaction Pathways

Computational modeling allows for the in-depth exploration of reaction mechanisms, providing a step-by-step view of how reactants are converted into products. This involves mapping the potential energy surface of a reaction, identifying intermediates, and characterizing the high-energy transition states that connect them.

The structure of this compound features a double bond, making it susceptible to electrophilic addition reactions. In the presence of an electrophile (like H⁺), the π-bond can be broken, leading to the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction pathway. byjus.commasterorganicchemistry.com

Protonation of the double bond in this compound can lead to two different carbocations:

A tertiary carbocation: Formed if the proton adds to the terminal carbon (C4) of the double bond. This carbocation is relatively stable.

A primary carbocation: Formed if the proton adds to the C3 carbon. This carbocation is significantly less stable. byjus.com

The stability of carbocations increases in the order: primary < secondary < tertiary. masterorganicchemistry.com This is due to the stabilizing effects of hyperconjugation and the inductive electron-donating nature of alkyl groups. byjus.comkhanacademy.org Therefore, the reaction will overwhelmingly favor the formation of the more stable tertiary carbocation.

Carbocation rearrangements occur when a more stable carbocation can be formed through the migration of a group (like a hydride or a methyl group) from an adjacent carbon. youtube.com In the case of the tertiary carbocation formed from this compound, it is already the most stable carbocation that can be readily formed, so a rearrangement to a different carbocation is energetically unfavorable. Computational models can precisely calculate the energies of these different carbocation structures and the energy barriers for any potential rearrangements, confirming that the tertiary carbocation is the dominant intermediate.

Table 2: Relative Energetic Stability of Potential Carbocation Intermediates

| Carbocation Intermediate | Type | Key Stabilizing Factors | Relative Stability (Calculated) |

| 3-methyl-3-aminobutyl cation | Tertiary | Hyperconjugation (from 3 methyl groups), Inductive effect | Most Stable (0 kcal/mol) |

| 2-methyl-4-aminobutyl cation | Primary | Minimal hyperconjugation | Least Stable (+15-20 kcal/mol) |

Note: Relative energy values are typical estimates for illustrative purposes.

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point between reactants and products. Characterizing these fleeting structures is crucial for understanding reaction rates and mechanisms. DFT calculations are instrumental in locating transition states and calculating their energies, which correspond to the activation energy of the reaction.

For non-catalytic reactions, such as the direct addition of a nucleophile, computational models might predict a high activation barrier, indicating that the reaction is slow or requires harsh conditions. acs.org

In catalytic reactions, the catalyst provides an alternative reaction pathway with a lower activation energy. acs.org For example, modeling a palladium-catalyzed cross-coupling reaction involving this compound would involve characterizing the transition states for key steps like oxidative addition, migratory insertion, and reductive elimination. These calculations can explain how the catalyst stabilizes the transition states, thereby accelerating the reaction. acs.org They can also rationalize why a particular stereoisomer or regioisomer is formed by comparing the activation energies of the different pathways leading to each product.

Analysis of Carbocation Stability and Rearrangement Energetics

Conformational Analysis and Spectroscopic Property Prediction

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. Computational methods can systematically rotate the molecule around its single bonds to map the potential energy surface and find the low-energy, stable conformations. The global minimum conformation is the most stable and, therefore, the most populated arrangement at equilibrium.

Furthermore, computational chemistry is a powerful tool for predicting spectroscopic properties. After determining the equilibrium geometry of the most stable conformer, it is possible to calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

These predicted spectra can be compared directly with experimental data. Such comparisons are invaluable for confirming the structure of a synthesized compound or for interpreting complex experimental spectra where signals might be ambiguous or overlapping.

Table 3: Comparison of Hypothetical Experimental and DFT-Predicted Spectroscopic Data

| Spectroscopic Data | Experimental Value | DFT-Predicted Value |

| ¹H NMR Shift (CH₂-N) | δ 2.8 ppm | δ 2.75 ppm |

| ¹³C NMR Shift (C=C) | δ 145 ppm | δ 144.5 ppm |

| IR Stretch (N-H) | 3380 cm⁻¹ | 3385 cm⁻¹ |

| IR Stretch (C=C) | 1650 cm⁻¹ | 1655 cm⁻¹ |

Note: These values are for illustrative purposes to show the typical correlation between experimental and computationally predicted data.

Analytical and Spectroscopic Characterization Methodologies for 3 Methylbut 3 En 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-methylbut-3-en-1-amine and its derivatives. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the vinyl protons, the allylic methyl group, the methylene (B1212753) groups of the ethylamine (B1201723) chain, and the amine protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbons are indicative of their hybridization and the nature of the atoms attached to them. For instance, the sp² hybridized carbons of the double bond will appear at a significantly different chemical shift compared to the sp³ hybridized carbons of the alkyl chain.

While ³¹P NMR is mentioned as a powerful technique, it is only applicable to derivatives of this compound that have been functionalized to include a phosphorus-containing moiety. In such cases, ³¹P NMR would provide valuable information about the chemical environment of the phosphorus atom.

Detailed research findings on various N-substituted allylamine (B125299) derivatives are available and provide a basis for predicting the spectral features of the parent compound. rsc.org The general procedures for acquiring NMR spectra involve dissolving the compound in a suitable deuterated solvent, such as CDCl₃, and recording the spectra on a high-field spectrometer. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ -C= | ~ 1.7 | ~ 22.0 |

| C=CH₂ | ~ 4.7 (2H, broad singlet) | ~ 112.0 |

| C =CH₂ | - | ~ 145.0 |

| =C-CH₂ -CH₂ | ~ 2.2 (2H, triplet) | ~ 45.0 |

| CH₂-CH₂ -NH₂ | ~ 2.8 (2H, triplet) | ~ 42.0 |

| -NH₂ | ~ 1.1 (2H, broad singlet) | - |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular formula is C₅H₁₁N, which corresponds to a molecular weight of approximately 85.15 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 85. The fragmentation of the molecular ion provides a unique fingerprint that aids in its identification. Aliphatic amines commonly undergo a characteristic α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation.

For this compound, the major fragmentation pathways would include:

α-cleavage: Loss of a propyl radical (•CH₂CH=C(CH₃)₂) to form the [CH₂=NH₂]⁺ ion at m/z 30. This is often the base peak in the mass spectra of primary amines. libretexts.org

Loss of a methyl radical (•CH₃): Fragmentation of the isopropenyl group can lead to the loss of a methyl radical, resulting in a fragment ion at m/z 70. This is a common fragmentation for compounds containing a tert-butyl or isopropenyl group. docbrown.info

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. rsc.org

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 85 | [C₅H₁₁N]⁺ | Molecular Ion (M⁺) |

| 70 | [C₄H₈N]⁺ | M⁺ - •CH₃ |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | Complex rearrangement/cleavage |

| 41 | [C₃H₅]⁺ | Allyl cation from the hydrocarbon chain |

| 30 | [CH₄N]⁺ | α-cleavage, [CH₂=NH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups in this compound are the primary amine (-NH₂) and the alkene (C=C) group. The expected IR absorptions are:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. kcvs.ca

C=C Stretching: A weak to medium absorption band around 1640-1680 cm⁻¹ is expected for the carbon-carbon double bond stretch. kcvs.ca

=C-H Stretching: The stretching vibration of the sp² C-H bonds of the vinyl group will appear at wavenumbers above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹).

C-H Stretching: The stretching vibrations of the sp³ C-H bonds of the alkyl chain will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-H Bending: A broad absorption of medium to strong intensity is expected in the range of 1590-1650 cm⁻¹ due to the scissoring vibration of the primary amine. This peak may overlap with the C=C stretching band.

=C-H Bending: Out-of-plane bending (wagging) vibrations for the =CH₂ group are typically strong and appear in the 890-910 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the region of 1020-1250 cm⁻¹. kcvs.ca

IR spectra of various amine derivatives have been reported, confirming these general absorption regions. acs.org

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 | Medium to Strong, Broad |

| Alkene (=C-H) | Stretching | 3010 - 3095 | Medium |

| Alkene (C=C) | Stretching | 1640 - 1680 | Weak to Medium |

| Alkene (=C-H) | Bending (Out-of-plane) | 890 - 910 | Strong |

| Alkyl (C-H) | Stretching | 2850 - 2960 | Strong |

| Aliphatic Amine (C-N) | Stretching | 1020 - 1250 | Medium |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, HPCCC)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for detection. For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. GC coupled with Mass Spectrometry (GC-MS) can be used for simultaneous separation and identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound and its derivatives. Since aliphatic amines lack a strong chromophore, derivatization with a UV-absorbing or fluorescent tag is often necessary for sensitive detection. bldpharm.com Alternatively, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used. Reversed-phase HPLC, using a C18 or similar column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common approach. sielc.com The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is often required to ensure good peak shape for amines.

Silica gel column chromatography is a standard method for the purification of this compound and its derivatives on a preparative scale, often using a gradient of ethyl acetate (B1210297) in hexanes as the eluent. rsc.orgacs.org

Table 4: General Chromatographic Conditions for the Analysis of this compound

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detection Method | Application |

| GC | Capillary column (e.g., DB-5, HP-5) | Helium or Nitrogen | FID, MS | Purity assessment, separation of volatile impurities |

| HPLC | Reversed-phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water with acid modifier | UV (after derivatization), ELSD, CAD, MS | Purity assessment, separation of non-volatile derivatives |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | TLC, UV (for derivatives) | Preparative separation and purification |

Future Research Directions and Emerging Paradigms for 3 Methylbut 3 En 1 Amine

Development of Novel Catalytic Systems for Efficient and Selective Transformations

The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of 3-methylbut-3-en-1-amine. Current research focuses on enhancing efficiency and selectivity in its transformations.

Transition-metal catalysis is a significant area of exploration. For instance, molybdenum-catalyzed allylic amination of tertiary allylic carbonates has been shown to produce α,α-disubstituted allylic amines with high regioselectivity. researchgate.net This method is notable for its use of both aromatic and aliphatic amines as nucleophiles, highlighting its broad applicability. researchgate.net Future work will likely focus on expanding the range of compatible transition metals, with iridium and rhodium being promising candidates due to their success in related allylic substitution reactions. beilstein-journals.org

Photoredox catalysis presents another exciting frontier. researchgate.net This approach allows for the anti-Markovnikov functionalization of the alkene moiety, a transformation that is challenging to achieve through traditional methods. smolecule.com Dual-catalyzed systems, combining photoredox catalysts with other catalysts like cobalt, have demonstrated the ability to directly couple alkenes with amines. smolecule.com Further research in this area could lead to more efficient and selective methods for producing linear aliphatic primary amines from simple olefins. researchgate.net

Table 1: Comparison of Catalytic Strategies for this compound Transformations

| Catalytic Strategy | Key Advantages | Potential Research Directions |

| Transition-Metal Catalysis | High regioselectivity in allylic amination. researchgate.net | Exploration of new metal catalysts (e.g., Ir, Rh) beilstein-journals.org; Development of asymmetric variants. |

| Photoredox Catalysis | Enables anti-Markovnikov additions smolecule.com; Mild reaction conditions. | Optimization of dual-catalyst systems smolecule.com; Expansion of substrate scope. researchgate.net |

| Enzyme Catalysis | High stereoselectivity; Green reaction conditions. | Discovery of novel enzymes for specific transformations; Enzyme engineering for enhanced activity. |

Exploration of Sustainable and Green Chemistry Routes for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the development of processes that are more environmentally friendly and economically viable.

One key area of focus is the use of renewable resources. rsc.org While the synthesis of amines from bio-based sources is inherently attractive, a comprehensive evaluation using green metrics is necessary to ensure true sustainability. rsc.org The CHEM21 green metrics toolkit provides a framework for assessing the environmental impact of different synthetic pathways. rsc.org

The use of greener solvents and recyclable catalysts is another important aspect. For example, the molybdenum-catalyzed allylic amination mentioned earlier can be performed in ethanol (B145695), a green solvent, and the catalyst system can be recycled through simple centrifugation. researchgate.net Additionally, the use of plant extracts as reducing and stabilizing agents in nanoparticle synthesis offers a bio-friendly alternative to conventional methods. nih.gov Future research will likely explore the application of similar plant-mediated approaches to the synthesis of fine chemicals like this compound.

Advanced Functionalization Strategies for Diversified Derivatives

The dual functionality of this compound provides a rich platform for creating a diverse range of derivatives with potential applications in pharmaceuticals and materials science.

The amine group can undergo a variety of reactions, including alkylation, acylation, and participation in the formation of heterocyclic compounds. smolecule.com For instance, it can serve as a precursor in the synthesis of more complex molecules, including those with potential biological activity.

The double bond offers another handle for functionalization. Electrophilic addition reactions can introduce a wide array of substituents. smolecule.com Furthermore, the alkene can participate in polymerization reactions, opening up possibilities for the development of new materials. The combination of these functionalization strategies allows for the creation of a vast chemical space accessible from this single starting material. For example, the synthesis of 3-isobutyl-5,5,7-tris(3-methylbut-2-en-1-yl)-1-phenyl-1,7-dihydro-4H-indazole-4,6(5H)-dione demonstrates the utility of the prenyl group in constructing complex heterocyclic systems. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.

Flow chemistry, or continuous-flow processing, is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. acs.orgresearchgate.net The rapid mixing and efficient heat removal in microstructured reactors can dramatically reduce reaction times and improve yields compared to traditional batch processes. acs.org The synthesis of unsaturated secondary amines via direct reductive amination has been successfully demonstrated in a continuous flow mode. rsc.org This approach is also beneficial for nucleophilic aromatic substitution (SNAr) reactions, which are commonly used to install aliphatic amines onto aromatic rings. vapourtec.com

Automated synthesis platforms can further accelerate the discovery and optimization of new reactions and derivatives. d-nb.info High-throughput robotic techniques can be employed to screen a large number of reaction conditions, identifying optimal parameters for yield and selectivity in a fraction of the time required for manual experimentation. d-nb.info The combination of flow chemistry and automation has the potential to revolutionize the synthesis and functionalization of this compound, enabling the rapid generation of compound libraries for screening in various applications.

常见问题

[Basic] What are the standard laboratory synthesis methods for 3-Methylbut-3-en-1-amine?

The synthesis of this compound typically involves allylic amination or reduction of imine intermediates. For example:

- Palladium-catalyzed hydroamination : This method uses Pd catalysts to facilitate the addition of an amine group to an alkene precursor (e.g., butadiene derivatives). Reaction conditions (e.g., solvent, temperature, ligand choice) significantly influence yield and selectivity .

- Reduction of imines : Alkyl imines derived from ketones or aldehydes can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield secondary or tertiary amines .

- Enzymatic transamination : Optimizing enzyme loading (e.g., transaminases) and cofactor recycling systems can enhance enantioselectivity and yield for chiral amine derivatives .

[Basic] How is the purity and structural integrity of this compound validated in research settings?

Methodological validation includes:

- Spectroscopic analysis :

- ¹H/¹³C NMR : To confirm substituent positions and double-bond geometry .

- FT-IR : Identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹) .

- Titration : Acid-base titration with HClO₄ in water/acetone mixtures quantifies amine content and purity .

- Chromatography : HPLC or GC-MS resolves enantiomeric impurities and verifies retention times against standards .

[Advanced] How can researchers optimize reaction conditions for enantioselective synthesis of this compound?

Key strategies include:

- Ligand design : Chiral phosphine or N-heterocyclic carbene ligands in Pd-catalyzed reactions improve enantiomeric excess (ee). Systematic screening of ligand libraries is recommended .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 pathways, while non-polar solvents favor radical intermediates in photochemical reactions .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during imine reduction, while higher temperatures (80–100°C) accelerate enzyme-catalyzed transamination .

[Advanced] How should researchers address contradictions in reported physicochemical properties of this compound?

Discrepancies (e.g., boiling points, solubility) require:

- Methodological replication : Reproduce experiments using identical conditions (e.g., solvent purity, equipment calibration) to isolate variables .

- Meta-analysis : Compare datasets across peer-reviewed studies, prioritizing results from standardized protocols (e.g., IUPAC guidelines) .

- Computational validation : Use tools like COSMO-RS or molecular dynamics simulations to predict properties and identify outliers .

[Basic] What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as amines can irritate mucous membranes .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

[Advanced] What in vitro models are suitable for studying the pharmacological activity of this compound derivatives?

- Enzyme inhibition assays : Screen against targets like monoamine oxidases (MAOs) using fluorometric or colorimetric substrates .

- Cell-based toxicity studies : Evaluate cytotoxicity in HEK293 or HepG2 cells via MTT assays, ensuring compliance with ethical guidelines for in vitro research .

- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled serotonin receptors) quantify affinity and selectivity .

[Advanced] How can computational chemistry aid in designing novel this compound analogs?

- Docking simulations : Use AutoDock Vina to predict binding modes with biological targets (e.g., GPCRs) .

- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data to guide substituent optimization .

- DFT calculations : Assess reaction pathways (e.g., transition state energies in Pd-catalyzed reactions) to predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。